molecular formula C8H7ClN2 B597949 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1268390-67-5

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B597949
CAS RN: 1268390-67-5
M. Wt: 166.608
InChI Key: TYFNNVHCLAPKKE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been used in various scientific research studies to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. These receptors are involved in various physiological processes such as pain perception, inflammation, and neuronal activity. 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine binds to these receptors and activates them, leading to the downstream effects that are responsible for its therapeutic potential.
Biochemical and Physiological Effects
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of these conditions, as well as to improve neuronal function and reduce oxidative stress. Additionally, it has been suggested to have potential anti-cancer effects, although more research is needed to confirm this.

Advantages and Limitations for Lab Experiments

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine has several advantages for lab experiments, including its potency and selectivity for cannabinoid receptors, as well as its stability and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for careful dosing and administration to avoid unwanted effects.

Future Directions

There are several potential future directions for research on 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine. One area of interest is the development of novel analogs with improved potency and selectivity for cannabinoid receptors. Additionally, more research is needed to understand the potential anti-cancer effects of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine and to develop it as a potential therapeutic agent for this indication. Finally, further studies are needed to understand the potential long-term effects of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine and to determine its safety and efficacy in clinical trials.
Conclusion
In conclusion, 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It acts as a potent agonist of the cannabinoid receptors CB1 and CB2, leading to a wide range of biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations that need to be carefully considered. Future research on 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is needed to fully understand its potential therapeutic applications and to develop it as a safe and effective treatment option.

Synthesis Methods

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine can be synthesized through a multi-step process involving the reaction of 4-cyanopyridine with chloromethyl methyl ether and subsequent cyclization with sodium hydride. The final product is obtained through purification using column chromatography. The synthesis method has been optimized over the years to improve the yield and purity of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic effects in animal models of pain and has been suggested as a potential alternative to opioids for pain management. 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine has also been studied for its anti-inflammatory effects in animal models of inflammation, with promising results. Additionally, it has been shown to have potential neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and multiple sclerosis.

properties

IUPAC Name

4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFNNVHCLAPKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710685
Record name 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1268390-67-5
Record name 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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